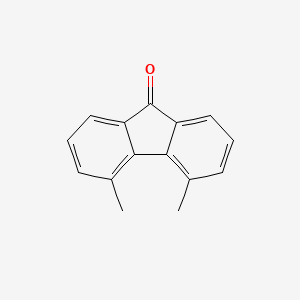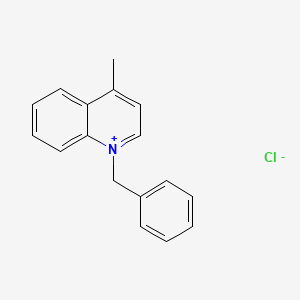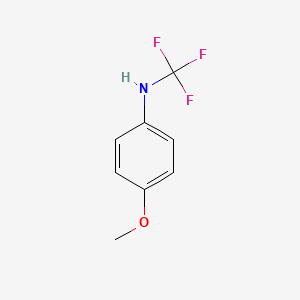
4-methoxy-N-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with a methoxy group and a trifluoromethyl group. For example, starting with 4-chloro-N-(trifluoromethyl)aniline, the chlorine atom can be replaced by a methoxy group using a suitable nucleophile under controlled conditions .
Another method involves the reduction of nitroarenes. In this approach, a nitroarene precursor with the desired substituents is reduced to the corresponding aniline derivative using reducing agents such as hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and nucleophilic substitution, with careful control of reaction parameters to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
4-methoxy-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the aniline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield quinones, while reduction of nitro precursors results in the corresponding aniline derivatives .
科学的研究の応用
4-methoxy-N-(trifluoromethyl)aniline has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is investigated for its potential as an intermediate in the synthesis of drugs with antitumor and antiviral activities.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-methoxy-N-(trifluoromethyl)aniline involves its interaction with molecular targets through various pathways. As a nucleophile, it can participate in covalent bond formation with electrophilic centers in target molecules. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .
類似化合物との比較
Similar Compounds
3-methoxy-5-(trifluoromethyl)aniline: Similar in structure but with different positional isomers of the methoxy and trifluoromethyl groups.
4-(trifluoromethyl)aniline: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Uniqueness
The methoxy group provides electron-donating properties, while the trifluoromethyl group imparts electron-withdrawing effects, creating a unique balance that can be exploited in various chemical reactions and applications .
特性
分子式 |
C8H8F3NO |
|---|---|
分子量 |
191.15 g/mol |
IUPAC名 |
4-methoxy-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8F3NO/c1-13-7-4-2-6(3-5-7)12-8(9,10)11/h2-5,12H,1H3 |
InChIキー |
YPDYFAZQOWKCOK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


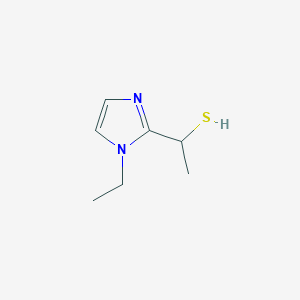
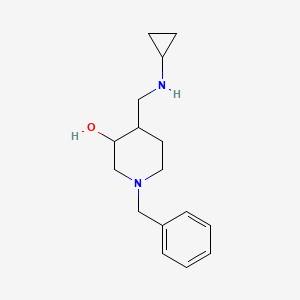
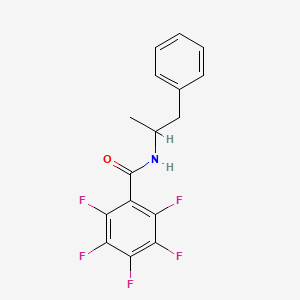
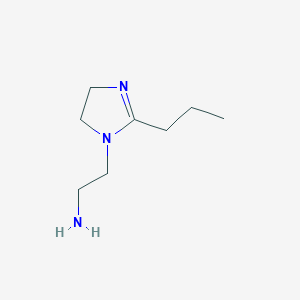
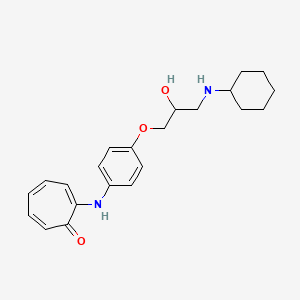

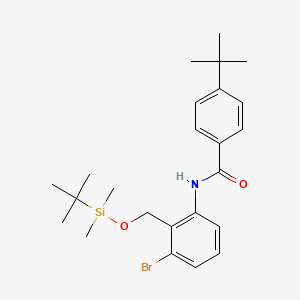
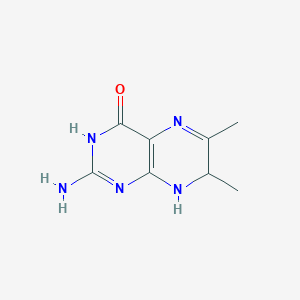

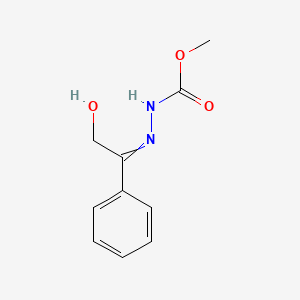
![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13966751.png)
